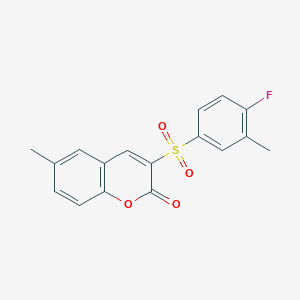

![molecular formula C13H7ClN4O3 B2504218 4-[3-(4-氯-3-硝基苯基)-1,2,4-噁二唑-5-基]吡啶 CAS No. 879452-13-8](/img/structure/B2504218.png)

4-[3-(4-氯-3-硝基苯基)-1,2,4-噁二唑-5-基]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

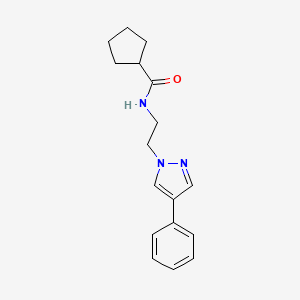

The synthesis of related compounds often involves the formation of oxadiazole rings, which can be achieved through cyclization reactions. For example, the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives involves cyclization of carboxylic acid derivatives with hydrazides . Similarly, the synthesis of amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine includes cyclization steps using chloroacetyl chloride and phosphoryl oxychloride . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one can be elucidated using techniques such as X-ray diffraction, as demonstrated in the determination of the structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine . The planarity of the heterocyclic system and the orientation of substituents can significantly affect the compound's properties.

Chemical Reactions Analysis

Compounds containing oxadiazole rings can participate in various chemical reactions. For instance, 3-phenyl-and 3-methyl-5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles can react with amines to yield amino derivatives . The presence of nitro and chloro substituents in the compound of interest suggests that it may undergo similar reactions, potentially leading to a range of derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the optical properties of novel oxadiazole derivatives have been characterized using UV-vis absorption and fluorescence spectroscopy, showing that these properties are affected by substituent groups . The presence of electron-withdrawing groups like nitro and chloro in the compound of interest could imply specific optical and electronic properties.

科学研究应用

药理学应用

这种化合物衍生物的一个显著应用领域是药理学,它已被用作儿茶酚-O-甲基转移酶(COMT)的抑制剂。这种酶在儿茶酚胺类神经递质的代谢中起着至关重要的作用。Kiss等人(2010年)的研究引入了一种新颖的硝基儿茶酚取代杂环,通过将吡啶N-氧化物残基并入1,2,4-噁二唑环中,显示出与已知的COMT抑制剂如恩他卡齐酮相当的活性,且毒性降低。这种衍生物被鉴定为一种长效、外周选择性抑制剂,正在临床评估中作为帕金森病的辅助治疗,展示了该化合物在增强多巴胺治疗并减少副作用方面的潜力Kiss et al., 2010。

材料科学应用

在材料科学领域,这种化合物的衍生物已被研究其光电性能。例如,含硝基苯基支持的聚(1,3,4-噁二唑)衍生物,包括与TiO2纳米颗粒的修饰,已被探索其在聚合物发光二极管(PLEDs)中的潜在用途。这些研究表明,这些衍生物与TiO2结合时表现出电荷转移特性和减小的带隙,暗示了它们在PLEDs中作为活性层或电子传输层的实用性Kaippamangalath et al., 2016。

合成应用

对4-[3-(4-氯-3-硝基苯基)-1,2,4-噁二唑-5-基]吡啶衍生物的合成和结构修饰也是一个关注领域,旨在实现新的性质或增强生物活性。例如,马等人(2018年)报道了基于融合的三环吡啶的高能材料的开发,展示了该化合物在创造具有潜在应用于炸药或推进剂的高密度材料方面的实用性Ma et al., 2018。

此外,该化合物的衍生物已被研究其抗菌性能。胡等人(2005年)合成了含吡啶三唑环的噁二唑类化合物,显示出有希望的抗菌活性,暗示了这些化合物在开发新的抗菌药物方面的潜力Hu et al., 2005。

作用机制

属性

IUPAC Name |

3-(4-chloro-3-nitrophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN4O3/c14-10-2-1-9(7-11(10)18(19)20)12-16-13(21-17-12)8-3-5-15-6-4-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTBNAOLWQTVFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NOC(=N2)C3=CC=NC=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chloro-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

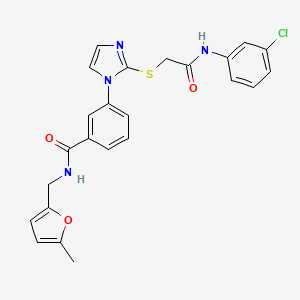

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B2504135.png)

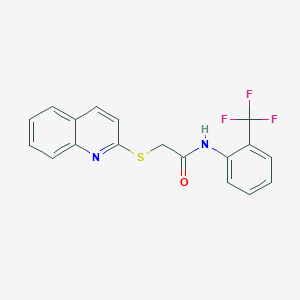

![3-benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504136.png)

![2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2504141.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B2504145.png)

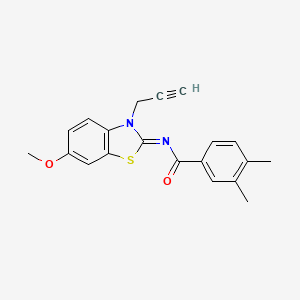

![2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2504148.png)

![N-[3-(4-Methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]prop-2-enamide](/img/structure/B2504153.png)